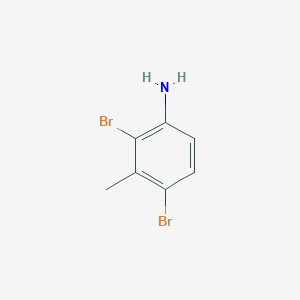

2,4-Dibromo-3-methylaniline

描述

Structure

3D Structure

属性

IUPAC Name |

2,4-dibromo-3-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXAUHLGBCXUME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Br)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80565147 | |

| Record name | 2,4-Dibromo-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80948-78-3 | |

| Record name | 2,4-Dibromo-3-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80948-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromo-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 2,4 Dibromo 3 Methylaniline

Direct Halogenation Approaches and Regioselectivity Studies

Direct bromination of an aromatic ring is a fundamental electrophilic aromatic substitution reaction. However, the synthesis of a specific dibromo-isomer of a substituted aniline (B41778) requires a nuanced understanding of the directing effects of the incumbent functional groups and precise control over reaction conditions to prevent undesired side products.

Bromination of Methylaniline Precursors: Mechanistic Considerations

The direct bromination of 3-methylaniline (m-toluidine) is governed by the principles of electrophilic aromatic substitution. The mechanism involves the attack of the electron-rich aromatic ring on an electrophilic bromine species. The amino group (-NH₂) is a powerful activating group, meaning it significantly increases the electron density of the benzene ring, making it highly susceptible to electrophilic attack.

The reaction proceeds through the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The amino group stabilizes the positive charge in the intermediate through its strong +R (resonance) effect, particularly when the attack occurs at the ortho and para positions relative to the amino group. This high degree of activation often makes it difficult to stop the reaction at a specific stage of bromination, frequently leading to the formation of polybrominated products, such as 2,4,6-tribromo-3-methylaniline.

To achieve selective dibromination, the potent activating effect of the amino group can be moderated. A common strategy involves the temporary protection of the amino group via acetylation with acetic anhydride. This converts the -NH₂ group into an acetamido group (-NHCOCH₃). The lone pair of electrons on the nitrogen atom in the acetamido group is delocalized by resonance with the adjacent carbonyl group, which reduces its ability to donate electron density to the aromatic ring. Consequently, the acetamido group is a less powerful activating group than the amino group, allowing for more controlled halogenation. After the bromination step, the acetyl group can be readily removed by hydrolysis under acidic or basic conditions to regenerate the amino group.

Influence of Substituent Effects on Bromination Selectivity

The regiochemical outcome of the bromination of 3-methylaniline is determined by the cumulative directing effects of both the amino (-NH₂) and methyl (-CH₃) groups.

Amino Group (-NH₂): As a strong activating group, it directs incoming electrophiles to the positions ortho and para to itself. In 3-methylaniline, these positions are C2, C4, and C6.

Methyl Group (-CH₃): This is a weakly activating group that also directs incoming electrophiles to its ortho and para positions (C2, C4, and C6).

Both substituents reinforce the activation of the C2, C4, and C6 positions, making them the most nucleophilic sites on the ring. The powerful influence of the amino group typically dominates, leading to rapid substitution at these activated positions. Without moderation of the amino group's activity, the reaction with elemental bromine tends to proceed to completion, yielding the tribrominated product.

To obtain the desired 2,4-dibromo-3-methylaniline, a strategy employing N-acetyl-3-methylaniline (3-acetamidotoluene) is more plausible. The moderately activating acetamido group still directs to the ortho and para positions (C2, C4, C6). The first bromine atom would preferentially add to the C4 or C6 position, which are para to the acetamido group and less sterically hindered. The second bromination would then occur at one of the remaining activated ortho positions (C2 or C6). The formation of the 2,4-dibromo isomer is sterically favored over the 2,6-dibromo isomer due to the presence of the methyl group at C3. Careful control of stoichiometry (using two equivalents of the brominating agent) and reaction conditions is crucial to prevent the formation of the tribromo byproduct.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is paramount for developing sustainable and economically viable manufacturing processes. Key considerations include maximizing atom economy, minimizing waste, and selecting catalysts with a low environmental footprint.

Atom Economy and Waste Minimization in Bromination Protocols

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. Traditional electrophilic bromination of anilines using molecular bromine (Br₂) often suffers from poor atom economy, as one equivalent of hydrogen bromide (HBr) is generated as a byproduct for every equivalent of bromine incorporated into the product. This not only represents a waste of bromine atoms but also necessitates neutralization or disposal of the acidic byproduct, adding to the process's environmental burden.

To address this, researchers have explored alternative brominating agents and reaction schemes that improve atom economy. One such approach involves the in-situ generation of the brominating species from bromide salts, often in the presence of an oxidant. For instance, the use of a bromide-bromate couple (e.g., NaBr/NaBrO₃) in an aqueous acidic medium can generate bromine in situ, with water being the primary byproduct. This method can significantly enhance atom economy as both bromine atoms from the disproportionation of bromate and bromide are utilized in the bromination reaction.

Another strategy to minimize waste is the use of solid-supported reagents or catalysts that can be easily recovered and reused. For example, solid adsorbents can be employed to capture HBr gas, which can then be recycled. Furthermore, the development of solvent-free or aqueous reaction conditions eliminates the need for volatile organic compounds (VOCs), which are often toxic and difficult to recycle.

| Bromination Protocol | Brominating Agent | Byproducts | Atom Economy | Waste Minimization Strategy |

| Traditional Method | Br₂ in organic solvent | HBr, organic solvent waste | Low | Neutralization of HBr |

| Bromide-Bromate System | NaBr/NaBrO₃ in H₂O | H₂O, salts | High | Aqueous medium, potential for salt recycling |

| N-Bromosuccinimide (NBS) | NBS in organic solvent | Succinimide | Moderate | Succinimide can potentially be recycled |

| Catalytic Bromination | HBr with an oxidant (e.g., H₂O₂) | H₂O | High | In-situ generation of Br₂, water as the only byproduct |

This table provides a qualitative comparison of different bromination protocols. Actual atom economy values would require specific reaction stoichiometry.

Catalyst Selection and Environmental Impact in Synthetic Routes

The choice of catalyst plays a pivotal role in the environmental impact of the synthesis of this compound. Traditional methods often employ stoichiometric amounts of Lewis acids, which are consumed during the reaction and generate significant waste. The shift towards catalytic approaches, particularly those utilizing recyclable and environmentally benign catalysts, is a key tenet of green chemistry.

Heterogeneous catalysts, such as zeolites and metal oxides, offer significant advantages in terms of separation and reusability. These solid catalysts can be easily filtered from the reaction mixture, minimizing product contamination and allowing for multiple reaction cycles. For the bromination of anilines, zeolites can provide shape selectivity, potentially leading to higher yields of the desired 2,4-dibromo isomer. The use of iron-based catalysts, such as Fe₂O₃ supported on a solid matrix, is also an attractive option due to the low cost and low toxicity of iron.

Homogeneous catalysts, while often exhibiting higher activity and selectivity, can be more challenging to separate from the reaction products. To overcome this, strategies such as the use of ionic liquids as recyclable reaction media have been investigated. Ionic liquids can dissolve certain catalysts and reactants, and after the reaction, the product can often be separated by extraction, leaving the catalyst-ionic liquid phase to be reused. The environmental impact of the ionic liquid itself, including its synthesis and biodegradability, must be carefully considered.

The use of biocatalysts, such as enzymes, represents a frontier in green chemistry for halogenation reactions. While still in the early stages of development for industrial-scale aniline bromination, enzymatic approaches offer the potential for high selectivity under mild reaction conditions in aqueous media, thereby minimizing energy consumption and waste generation.

| Catalyst Type | Examples | Advantages | Environmental Impact Considerations |

| Homogeneous Lewis Acids | AlCl₃, FeCl₃ | High activity | Stoichiometric use, generation of acidic waste |

| Heterogeneous Catalysts | Zeolites, Fe₂O₃/support | Recyclable, easy separation | Energy-intensive synthesis of some supports |

| Ionic Liquids | Imidazolium-based salts | Recyclable reaction medium, can enhance reactivity | Synthesis, toxicity, and biodegradability of the ionic liquid |

| Biocatalysts | Halogenase enzymes | High selectivity, mild conditions, aqueous media | Enzyme stability and cost, limited substrate scope currently |

Advanced Reactivity and Mechanistic Investigations of 2,4 Dibromo 3 Methylaniline

Electrophilic Aromatic Substitution Reactivity Studies

Due to the strong activating nature of the amino group, direct halogenation of anilines can be challenging to control, often leading to polysubstitution. libretexts.org For instance, the reaction of aniline (B41778) with bromine water rapidly yields the 2,4,6-tribrominated product. libretexts.org To achieve selective monohalogenation, the reactivity of the amino group is often attenuated by converting it to an amide. libretexts.org

In the case of 2,4-Dibromo-3-methylaniline, the available positions for further electrophilic attack are C5 and C6. The directing effects of the existing substituents would influence the regioselectivity of further halogenation. The amino group at C1 directs ortho (C6) and para (C4, already substituted). The methyl group at C3 directs ortho (C2 and C4, both substituted) and para (C6). The bromine at C2 directs ortho (C1 and C3, both substituted) and para (C5). The bromine at C4 directs ortho (C3 and C5) and para (C1, substituted). Considering these directing effects, the C6 position is strongly activated by the amino group (ortho) and the methyl group (para), while the C5 position is activated by the bromine at C4 (ortho) and deactivated by the bromine at C2 (meta). Therefore, further halogenation is predicted to occur preferentially at the C6 position.

A general procedure for the bromination of an aromatic compound that could be adapted for this compound might involve dissolving the aniline in a suitable solvent like acetonitrile and treating it with a brominating agent such as o-xylylene bis(triethylammonium tribromide) at room temperature. chemicalbook.com

The nitration of anilines is often complicated by the strong oxidizing nature of the nitrating agents (a mixture of nitric acid and sulfuric acid) which can lead to the destruction of the starting material. rsc.org Furthermore, the highly acidic conditions can protonate the amino group to form an anilinium ion, which is a meta-directing and deactivating group. rsc.org To circumvent these issues, the amino group is typically protected as an acetamide before nitration. libretexts.orgrsc.org

For this compound, after protection of the amino group, nitration would be directed by the remaining substituents. The acetylamino group is still an ortho-, para-director, as is the methyl group. The bromine atoms are also ortho-, para-directing. The most likely position for nitration would be the C6 position due to the strong directing effect of the acetylamino group.

Sulfonation of anilines is also possible. The reaction of aniline with sulfuric acid typically forms anilinium hydrogen sulfate, which upon heating can rearrange to form sulfanilic acid.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups. nih.gov In this compound, the bromine atoms can act as leaving groups in SNAr reactions. The rate and regioselectivity of these reactions are influenced by the electronic and steric effects of the substituents on the aromatic ring.

The bromine atoms at the C2 and C4 positions of this compound are potential sites for nucleophilic attack. The presence of the electron-donating amino and methyl groups generally disfavors SNAr reactions, as they increase the electron density of the ring, making it less electrophilic. However, under forcing conditions or with highly activated nucleophiles, displacement of the bromine atoms may be possible.

Common nucleophiles used in SNAr reactions include alkoxides, amines, and thiols. The choice of solvent is also crucial, with polar aprotic solvents like DMF or DMSO often being used to facilitate the reaction.

The electronic effects of the substituents play a significant role in the rate of SNAr reactions. Electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex), thus accelerating the reaction, while electron-donating groups have the opposite effect. nih.gov In this compound, the amino and methyl groups are electron-donating, which would decrease the rate of SNAr compared to an unsubstituted bromobenzene.

Steric hindrance can also influence the regiochemistry of the reaction. The bromine at the C2 position is flanked by the amino and methyl groups, making it more sterically hindered than the bromine at the C4 position. Therefore, nucleophilic attack is more likely to occur at the C4 position.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Aryl bromides like this compound are excellent substrates for these reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings. The two bromine atoms offer the potential for selective mono- or di-functionalization.

In a study on the Suzuki-Miyaura cross-coupling of dibromoanilines with thiophene (B33073) boronic acids, it was found that 2,4-dibromoaniline (B146533) reacts to form di-substituted products. While this study does not include the 3-methyl substituent, it provides a valuable precedent for the reactivity of the dibromoaniline scaffold. The reaction conditions involved a palladium catalyst, a base, and a surfactant in an aqueous medium.

Table 1: Suzuki-Miyaura Coupling of 2,4-Dibromoaniline with Thienyl Boronic Acids

| Entry | Boronic Acid | Product | Yield (%) |

| 1 | 2-Thienyl boronic acid | 2,4-di(2-Thienyl)aniline | 85 |

| 2 | 3-Thienyl boronic acid | 2,4-di(3-Thienyl)aniline | 82 |

Data from a study on 2,4-dibromoaniline, not this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds from aryl halides and amines. nih.gov123helpme.com This reaction would allow for the introduction of a second amino group onto the this compound ring by replacing one or both of the bromine atoms. The choice of phosphine ligand is critical for the success of this reaction.

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes. researchgate.net This reaction could be used to introduce alkynyl groups at the C2 and/or C4 positions of this compound. The reactivity of the two bromine atoms could potentially be differentiated to achieve selective mono-alkynylation.

Suzuki-Miyaura Cross-Coupling Reactions of Bromine Substituents

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling organoboron compounds with organic halides or pseudohalides, catalyzed by a palladium complex. organicreactions.orgyonedalabs.comlibretexts.org This reaction is particularly valuable for aryl bromides like this compound due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. organicreactions.orgnih.gov The presence of two bromine atoms on the aniline ring offers the potential for sequential or double coupling, allowing for the construction of complex molecular architectures. The reactivity of the C-Br bonds is influenced by their electronic environment and steric hindrance, which can be exploited to achieve selective transformations.

The differential reactivity of the two bromine atoms in this compound is key to achieving regioselective Suzuki-Miyaura couplings. The bromine at the C4 position is para to the electron-donating amino group, while the bromine at the C2 position is ortho to both the amino and methyl groups. Generally, in palladium-catalyzed cross-coupling reactions of dihaloarenes, the more electron-deficient or less sterically hindered C-X bond undergoes oxidative addition to the Pd(0) catalyst more readily.

For dihaloazoles and 2,4-dichloroquinoline, studies have shown that the halide at the position adjacent to the nitrogen atom (C2) is typically more reactive due to electronic effects and potential coordination of the heteroatom to the palladium catalyst. nsf.govbeilstein-journals.org In the case of this compound, the C2-Br bond is significantly more sterically hindered by the flanking methyl and amino groups compared to the C4-Br bond. This steric hindrance can impede the approach of the bulky palladium catalyst, potentially favoring initial coupling at the less hindered C4 position.

Control over mono- versus bis-substitution can be achieved by modulating reaction conditions:

Stoichiometry: Using one equivalent or a slight excess of the boronic acid reagent favors monosubstitution.

Reaction Time and Temperature: Shorter reaction times and lower temperatures can halt the reaction after the first coupling event.

Catalyst System: The choice of palladium catalyst and ligand can significantly influence selectivity. nih.gov For instance, certain catalyst systems can be highly selective for one position over the other. nih.gov In some cases, changing the catalyst can even switch the site of reactivity. nih.gov

By carefully tuning these parameters, it is possible to selectively synthesize either 2-bromo-3-methyl-4-aryl anilines or 4-bromo-3-methyl-2-aryl anilines, which can then be used in subsequent coupling reactions to generate diverse diarylated products. mdpi.com Achieving complete bis-substitution typically requires more forcing conditions, such as higher temperatures, longer reaction times, and an excess of the organoboron reagent, as demonstrated in the synthesis of di-thienyl-substituted anilines from dibromoanilines. researchgate.net

The efficiency of the Suzuki-Miyaura coupling of aryl bromides is highly dependent on the chosen palladium catalyst and, most critically, the supporting ligand. researchgate.net The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Common Catalyst Systems for Aryl Bromide Coupling:

Palladium Precursors: Common sources of palladium include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and preformed palladium-ligand complexes. libretexts.orgorganic-chemistry.org

Ligands: A variety of phosphine ligands have been developed to enhance coupling efficiency. Bulky, electron-rich monophosphine ligands from the biarylphosphine class, such as SPhos, are highly effective for Suzuki-Miyaura reactions, allowing for low catalyst loadings and room-temperature reactions even with challenging substrates. acs.org Bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) are also widely used. nih.gov The choice of ligand can be critical; for example, in couplings of unprotected ortho-bromoanilines, CataXCium A Pd G3 was identified as a uniquely effective catalyst system where others like Pd(dppf)Cl₂ gave low yields. nih.gov

| Catalyst System Component | Examples | Role in Reaction |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, [cataCXium A Pd G3] | Source of the active Pd(0) catalyst. nih.govorganic-chemistry.org |

| Ligand | SPhos, P(t-Bu)₃, PCy₃, dppf | Stabilizes Pd center, enhances reactivity, and influences selectivity. nih.govacs.orgorganic-chemistry.org |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu | Activates the organoboron species to facilitate transmetalation. organic-chemistry.org |

| Solvent | Dioxane, Toluene, THF, DMF (often with water) | Solubilizes reactants and influences reaction kinetics. yonedalabs.com |

The steric bulk of the ligand can also play a role in regioselectivity. A very sterically hindered N-heterocyclic carbene (NHC) ligand, for example, has been shown to reverse the conventional site selectivity in the cross-coupling of 2,4-dichloropyridines, favoring reaction at the more hindered position. nsf.gov This principle could potentially be applied to this compound to selectively target the sterically encumbered C2-Br bond.

Buchwald-Hartwig Amination and Other C-N Coupling Methodologies

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for forming aryl amines from aryl halides. wikipedia.orgresearchgate.netrsc.org This reaction has broad synthetic utility, largely replacing harsher classical methods like the Goldberg reaction or nucleophilic aromatic substitution. wikipedia.org For a substrate like this compound, this methodology could theoretically be used for intermolecular coupling with a different amine or for intramolecular cyclization if a suitable tethered amine were present.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium amido complex, and subsequent reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. wikipedia.org

The choice of catalyst system is crucial and depends on the nature of the coupling partners. rug.nl

Ligands: Early systems used monodentate phosphines like P(o-tol)₃. researchgate.net The development of bidentate ligands (e.g., BINAP, DPEPhos) and especially bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) dramatically expanded the reaction's scope to include less reactive aryl chlorides and a wider variety of amines, including primary amines and amides. researchgate.netrug.nl

Bases: Strong, non-nucleophilic bases are required for the deprotonation step. Sodium tert-butoxide (NaOt-Bu) is most common, though other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) are used for substrates with base-sensitive functional groups. libretexts.org

Given the two bromine substituents on this compound, selective mono-amination could be achieved by controlling stoichiometry and conditions, similar to Suzuki-Miyaura coupling. The inherent amino group of the substrate itself is a primary aniline, which could potentially undergo further arylation under forcing conditions, although self-coupling is often disfavored with electron-rich anilines.

Sonogashira and Heck Reactions for C-C Bond Formation

Beyond Suzuki-Miyaura coupling, other palladium-catalyzed reactions can be employed to functionalize the C-Br bonds of this compound, primarily for forming C-C bonds with different hybridization states.

The Sonogashira reaction couples aryl halides with terminal alkynes to form arylalkynes, a valuable motif in pharmaceuticals and materials science. wikipedia.orgnih.gov The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as CuI, in the presence of an amine base. libretexts.orgorganic-chemistry.org

Mechanism: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation from a copper acetylide intermediate, which is formed in the copper cycle. wikipedia.org Reductive elimination then yields the product.

Reactivity: The reactivity of aryl halides in the Sonogashira reaction follows the order I > Br > Cl. wikipedia.org For this compound, regioselective mono-alkynylation could be achieved, likely favoring the less hindered C4 position under controlled conditions. Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne. nih.gov

The Heck reaction forms a C-C bond between an aryl halide and an alkene. This reaction is a powerful tool for the synthesis of substituted alkenes. The performance of the Heck reaction can be influenced by the catalyst system and reaction conditions. researchgate.net Similar to other cross-coupling reactions, the regioselectivity of the Heck reaction on this compound would be dictated by the relative reactivity of the C2 and C4 bromine atoms.

Oxidation and Reduction Chemistry of the Aniline Moiety

The aniline functional group is redox-active and can undergo a variety of oxidation and reduction transformations. The presence of bromine and methyl substituents on the aromatic ring influences the electron density and, consequently, the redox potential of the molecule.

Electrochemical Oxidation Pathways of Related Bromoanilines

The electrochemical oxidation of aniline and its derivatives has been studied extensively as it is the basis for the formation of polyaniline, a conductive polymer. mdpi.comnih.gov Studies on bromoanilines provide significant insight into the likely oxidation pathways for this compound.

Research on the electrochemical oxidation of 4-bromoaniline and 2,4-dibromoaniline in acetonitrile solution has shown that the primary route follows the Bacon-Adams mechanism. researchgate.net This process involves the initial oxidation of the aniline to a radical cation. In the case of 4-bromo- and 2,4-dibromoanilines, a key subsequent step is a dimerization reaction. researchgate.net During this dimerization, the bromine substituent at the para position is eliminated. This eliminated bromide is then oxidized to bromine, which subsequently brominates the free ortho position of another starting aniline molecule. researchgate.net

| Compound | Oxidation Mechanism | Key Intermediates/Products |

| 4-Bromoaniline | Bacon-Adams | Radical cation, Dimerization with para-substituent elimination, Brominated 4-aminodiphenylamines. researchgate.net |

| 2,4-Dibromoaniline | Bacon-Adams | Radical cation, Dimerization with para-substituent elimination, Oxidized form of brominated 4-aminodiphenylamines. researchgate.net |

Selective Reduction of Nitro Precursors to Amines

The synthesis of this compound is most commonly achieved through the reduction of its corresponding nitro precursor, 1,3-Dibromo-2-methyl-4-nitrobenzene. The selective reduction of the nitro group in the presence of two bromine substituents is a critical step that can be accomplished using various methodologies. The choice of reducing agent and reaction conditions is paramount to ensure high yield and selectivity, avoiding unwanted side reactions such as hydrodebromination.

Commonly employed methods for the reduction of aromatic nitro compounds are broadly categorized into catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This method involves the use of a metal catalyst and a hydrogen source. For the reduction of substituted nitroaromatics, catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are frequently utilized. orientjchem.org The general reaction is as follows:

The efficiency and selectivity of catalytic hydrogenation are influenced by factors such as the choice of catalyst, solvent, temperature, and hydrogen pressure. For substrates containing halogen substituents, catalyst selection is crucial to minimize hydrodehalogenation. While palladium is a highly active catalyst, it can sometimes promote the removal of bromine atoms. In such cases, catalysts like platinum or nickel might offer better selectivity.

Chemical Reduction: A variety of chemical reagents can effectively reduce nitroarenes. Historically, metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl), have been widely used. nih.gov Stannous chloride (SnCl₂) in the presence of a proton source is another classic and effective reagent for this transformation. mdpi.comresearchgate.net More modern methods may employ reagents like sodium borohydride (NaBH₄) in the presence of a catalyst or sodium hydrosulfite (Na₂S₂O₄). chemeo.com

The table below summarizes various reducing agents and their general applicability to the reduction of nitroarenes, which can be extrapolated to the synthesis of this compound.

| Reducing Agent/System | Typical Conditions | Selectivity Notes |

| H₂ / Pd/C | Methanol or Ethanol, room temp. to 80°C, 1-50 atm H₂ | High efficiency, but risk of hydrodebromination. |

| H₂ / Raney Ni | Ethanol or Methanol, room temp. to 100°C, 1-100 atm H₂ | Generally good for nitro reduction, often used for its cost-effectiveness. |

| H₂ / PtO₂ (Adam's catalyst) | Various solvents, room temp., atmospheric pressure H₂ | Effective and often shows good selectivity for nitro group reduction. |

| Fe / HCl or Acetic Acid | Water/Ethanol, reflux | A classic, robust method. Generally tolerant of halogen substituents. |

| SnCl₂ / HCl | Ethanol, reflux | A widely used laboratory method, typically selective for the nitro group. |

| NaBH₄ / Catalyst (e.g., Ag/TiO₂) | Ethanol, room temp. | Milder conditions, selectivity can be tuned by the choice of catalyst. chemeo.com |

The presence of both electron-withdrawing bromine atoms and an electron-donating methyl group on the aromatic ring of the precursor influences the reactivity of the nitro group. Generally, electron-withdrawing groups increase the reduction potential of the nitro group, making it easier to reduce. nist.gov Conversely, electron-donating groups can decrease the rate of reduction. orientjchem.org In the case of 1,3-Dibromo-2-methyl-4-nitrobenzene, the combined electronic effects of the substituents will dictate the optimal reduction conditions.

Mechanistic Elucidation of Key Transformations

Understanding the mechanism of the reduction of the nitro precursor to this compound is crucial for optimizing reaction conditions and controlling product distribution. The reduction of a nitro group to an amine is a six-electron process and is believed to proceed through several intermediates.

The most widely accepted general pathway for the reduction of nitroarenes is the Haber-Lukashevich mechanism, which proposes a stepwise reduction. orientjchem.org This mechanism involves the formation of nitroso and hydroxylamine intermediates. The reaction can proceed through a direct hydrogenation pathway or a condensation pathway involving bimolecular intermediates like azoxy and azo compounds. For many catalytic systems, the direct pathway is predominant.

Direct Hydrogenation Pathway: Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

Condensation Pathway: Ar-NO + Ar-NH₂ → Ar-N=N-Ar → Ar-NH-NH-Ar → 2 Ar-NH₂ Ar-NO + Ar-NHOH → Ar-N(O)=N-Ar → Ar-N=N-Ar → ... → 2 Ar-NH₂

For the formation of this compound, the direct hydrogenation pathway is the most likely route under typical catalytic hydrogenation or chemical reduction conditions.

Kinetics: The rate of reduction of nitroaromatics is significantly influenced by the electronic nature of the substituents on the aromatic ring. Kinetic studies on the reduction of various substituted nitrobenzenes have often been correlated using the Hammett equation:

log(k/k₀) = ρσ

where k is the rate constant for the substituted nitrobenzene, k₀ is the rate constant for nitrobenzene, σ is the substituent constant, and ρ is the reaction constant. For the reduction of nitroarenes, the reaction constant (ρ) is typically positive, indicating that electron-withdrawing groups (which have positive σ values) accelerate the reaction, while electron-donating groups (with negative σ values) slow it down. chemeo.com

The table below provides a conceptual overview of how substituents might influence the kinetic and thermodynamic aspects of the reduction of the nitro precursor to this compound.

| Parameter | Influence of Substituents (2,4-Dibromo, 3-Methyl) | Expected Outcome |

| Reaction Rate (Kinetics) | The two electron-withdrawing bromine atoms increase the electrophilicity of the nitro group's nitrogen atom, making it more susceptible to nucleophilic attack by a hydride or interaction with a catalyst surface. The electron-donating methyl group has a smaller, opposing effect. | The overall reaction rate is expected to be faster than that of unsubstituted nitrobenzene. |

| Reaction Enthalpy (Thermodynamics) | The C-Br and C-N bond energies in the product, and the C-N and N-O bond energies in the reactant, all contribute to the overall enthalpy change. The stability of the final aniline product also plays a role. | The reaction is expected to be highly exothermic, similar to other nitroarene reductions. |

| Activation Energy (Ea) | The electron-withdrawing groups likely lower the activation energy for the rate-determining step of the reduction. | A lower activation energy would be consistent with an increased reaction rate. |

The direct observation and characterization of intermediates and transition states in the reduction of nitroaromatics are challenging due to their transient nature. However, a combination of experimental techniques and computational studies on model systems provides valuable insights.

Reaction Intermediates: As per the Haber-Lukashevich mechanism, the key intermediates in the reduction of 1,3-Dibromo-2-methyl-4-nitrobenzene would be 1,3-Dibromo-2-methyl-4-nitrosobenzene and N-(2,4-Dibromo-3-methylphenyl)hydroxylamine.

1,3-Dibromo-2-methyl-4-nitrosobenzene: This intermediate is formed by the initial two-electron reduction of the nitro group. Nitroso compounds are generally highly reactive and are quickly reduced further.

N-(2,4-Dibromo-3-methylphenyl)hydroxylamine: This is the product of the two-electron reduction of the nitroso intermediate. Hydroxylamines are more stable than nitroso compounds but are still readily reduced to the corresponding amine under the reaction conditions.

In some cases, especially under neutral or basic conditions, condensation reactions can lead to dimeric intermediates such as azoxy and azo compounds. However, under the acidic conditions often used for chemical reductions or the neutral conditions of many catalytic hydrogenations, the formation of these dimeric species is generally minimized.

Transition States: Computational studies, particularly using Density Functional Theory (DFT), have been employed to model the transition states for the various steps in the reduction of nitroaromatics. These studies can provide information on the geometry and energy of the transition states, helping to elucidate the reaction mechanism at a molecular level.

For the catalytic hydrogenation of 1,3-Dibromo-2-methyl-4-nitrobenzene on a metal surface (e.g., Pt or Pd), the transition states would involve the interaction of the nitro group with the catalyst surface and adsorbed hydrogen atoms. The calculations would likely show the stepwise addition of hydrogen and the cleavage of the N-O bonds.

In the case of chemical reduction, for instance with SnCl₂, the mechanism is thought to involve electron transfer from Sn(II) to the nitro group, followed by protonation. The transition states would involve the coordination of the nitro group's oxygen atoms to the tin center.

While specific computational studies on this compound are not prevalent, the general principles derived from studies on simpler substituted nitrobenzenes provide a solid framework for understanding the mechanistic details of its formation.

Derivatives and Structural Modifications of 2,4 Dibromo 3 Methylaniline

Synthesis of Schiff Bases and Imines from 2,4-Dibromo-3-methylaniline

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a significant class of compounds synthesized from the condensation of primary amines with carbonyl compounds. While direct studies on this compound are not extensively documented, the synthesis of Schiff bases from structurally similar bromo-methyl anilines provides a clear indication of the expected reactivity.

The primary method for the synthesis of Schiff bases from this compound involves a condensation reaction with various carbonyl compounds, such as aldehydes and ketones. wjpsonline.com This reaction is typically carried out by refluxing equimolar amounts of the aniline (B41778) and the carbonyl compound in a suitable solvent, often an alcohol like methanol or ethanol. The reaction can be catalyzed by the addition of a few drops of acid, such as glacial acetic acid, to facilitate the dehydration process.

The general reaction scheme involves the nucleophilic attack of the amino group of this compound on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the imine linkage. The reaction mixture is typically refluxed for several hours, and the resulting Schiff base often precipitates from the solution upon cooling. scispace.com Purification can be achieved by recrystallization from an appropriate solvent.

For instance, analogous reactions with 2-bromo-4-methylaniline have been successfully employed to synthesize a variety of Schiff bases by condensation with substituted benzaldehydes. scispace.com These reactions are generally high-yielding and produce stable, crystalline products.

Table 1: Examples of Carbonyl Compounds for Schiff Base Synthesis

| Carbonyl Compound | Expected Product Type |

| Salicylaldehyde | N-(salicylidene)-2,4-dibromo-3-methylaniline |

| Benzaldehyde | N-(benzylidene)-2,4-dibromo-3-methylaniline |

| 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-2,4-dibromo-3-methylaniline |

| Acetophenone | N-(1-phenylethylidene)-2,4-dibromo-3-methylaniline |

The structural confirmation of the synthesized Schiff bases derived from this compound would rely on a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy: A key piece of evidence for the formation of a Schiff base is the appearance of a characteristic absorption band for the C=N stretching vibration in the IR spectrum, typically in the range of 1600-1650 cm⁻¹. The disappearance of the N-H stretching bands of the primary amine and the C=O stretching band of the carbonyl compound also supports the successful formation of the imine. nanobioletters.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base. The molecular ion peak (M⁺) in the mass spectrum should correspond to the calculated molecular weight of the expected product. The fragmentation pattern can also provide additional structural information. scispace.com

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimentally determined percentages should be in close agreement with the calculated values for the proposed molecular formula. scispace.comnanobioletters.com

Formation of Polyhalogenated Anilines and Phenols

The this compound scaffold can be further functionalized through additional halogenation reactions or converted into phenolic compounds.

Further bromination of this compound can be expected to yield polyhalogenated derivatives. The amino group is a strongly activating, ortho- and para-directing group in electrophilic aromatic substitution reactions. Given that the positions ortho and para to the amino group are already substituted with bromine atoms, further substitution would likely be directed by the methyl group and the existing bromine atoms. However, the strong activation by the amino group can lead to the substitution of the remaining available positions on the aromatic ring, potentially leading to a tribromo- or even tetrabromo-substituted aniline. Such reactions are often carried out using elemental bromine in a suitable solvent.

The conversion of this compound to the corresponding phenol can be achieved through a diazotization reaction followed by hydrolysis. The primary amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid) at low temperatures (0-5 °C). The resulting diazonium salt is often unstable and can be hydrolyzed by heating the aqueous solution. This process replaces the diazonium group with a hydroxyl group, yielding 2,4-dibromo-3-methylphenol.

Cyclization Reactions Leading to Fused Heterocyclic Systems

The presence of both an amino group and reactive bromine atoms makes this compound a valuable precursor for the synthesis of various fused heterocyclic systems.

Indazole Synthesis: Indazoles are bicyclic heterocyclic compounds that can be synthesized from bromoanilines through various methods. One common approach is through a palladium-catalyzed coupling reaction. For instance, the amino group of this compound could be protected, followed by a coupling reaction with a suitable partner to introduce a side chain that can then undergo cyclization to form the pyrazole ring fused to the benzene ring. Another potential route involves the reaction with azides. nih.govmdpi.com

Pyrimidine Synthesis: Pyrimidines can be synthesized through the condensation of a three-carbon component with an amidine or a related compound. While direct synthesis from this compound is not straightforward, it can be envisioned as a building block. For example, the amino group could be transformed into a urea or guanidine derivative, which could then be reacted with a 1,3-dicarbonyl compound to form the pyrimidine ring. Alternatively, the bromoaniline could be used in transition metal-catalyzed reactions to construct the pyrimidine ring.

Dihydroquinolinones are an important class of heterocyclic compounds with various biological activities. Modern synthetic strategies for the construction of dihydroquinolinone scaffolds often involve transition metal-catalyzed reactions. For example, a rhodium(I)-catalyzed cascade C(sp²)-H bond alkylation-amidation of anilines with acrylates has been reported as an efficient method for the synthesis of dihydroquinolinones. rsc.org In this approach, this compound could potentially react with an acrylate in the presence of a rhodium catalyst to yield a substituted dihydroquinolinone.

A more classical approach involves the amidation of the aniline with a suitable carboxylic acid or its derivative, followed by an intramolecular Friedel-Crafts reaction to effect cyclization. gla.ac.uk For example, reaction of this compound with an α,β-unsaturated acid chloride or ester could form an amide intermediate, which upon treatment with a strong acid catalyst like polyphosphoric acid (PPA) or aluminum chloride (AlCl₃), could undergo cyclization to form the dihydroquinolinone ring system.

Spiroindoline Formation via Intramolecular Annulations

The synthesis of spiroindolines, a privileged structural motif in many natural products and pharmaceuticals, can be envisioned through intramolecular cyclization of suitably functionalized derivatives of this compound. While direct examples starting from this specific compound are not extensively documented, the principles of intramolecular annulation reactions on analogous systems provide a clear pathway for their potential synthesis.

One plausible strategy involves the N-alkenylation of this compound, followed by an intramolecular Heck reaction. The Heck reaction, a palladium-catalyzed coupling of an alkene with an aryl or vinyl halide, can be applied intramolecularly to form new ring systems. In this hypothetical scenario, the nitrogen of this compound would first be functionalized with an appropriate alkenyl chain. Subsequent palladium-catalyzed cyclization between one of the bromine atoms on the aniline ring and the tethered double bond would lead to the formation of a spirocyclic indoline structure. The regioselectivity of the cyclization (i.e., which bromine atom reacts) would be influenced by the length and nature of the alkenyl linker, as well as the reaction conditions.

Another potential route to spiroindolines involves the intramolecular cyclization of N-propargyl-2,4-dibromo-3-methylaniline derivatives. The introduction of a propargyl group onto the nitrogen atom would furnish a substrate capable of undergoing various metal-catalyzed cyclization reactions, leading to the formation of a five-membered heterocyclic ring fused in a spiro fashion to the original aniline core.

While specific experimental data for these transformations on this compound is pending, the established methodologies for intramolecular annulations on substituted anilines offer a promising blueprint for future synthetic explorations in this area.

Preparation of Other N-Substituted and Aromatic Derivatives

The amino group and the aromatic bromine atoms of this compound are prime targets for derivatization, allowing for the synthesis of a wide range of N-substituted and further arylated or vinylated compounds.

N-Substituted Derivatives:

Standard N-alkylation reactions can be employed to introduce various alkyl groups onto the nitrogen atom of this compound. These reactions typically involve the treatment of the aniline with an alkyl halide in the presence of a base.

For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination has emerged as a powerful and versatile method. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. In the context of this compound, it could theoretically be coupled with various aryl halides to yield N-aryl derivatives, or conversely, the bromine atoms of the aniline could be reacted with other primary or secondary amines. The choice of phosphine ligand and base is crucial for the success of this transformation. wikipedia.org

Aromatic Derivatives via Cross-Coupling Reactions:

The two bromine atoms on the aromatic ring of this compound are amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl compounds by reacting an organoboron reagent with an organohalide. nih.govrsc.org this compound can be coupled with a range of aryl- or heteroarylboronic acids or their esters to generate more complex aromatic structures. The reactivity of the two bromine atoms may differ, potentially allowing for selective mono- or di-arylation under carefully controlled conditions. For instance, studies on other dibromoanilines have shown that selective coupling can be achieved. researchgate.net

The Heck reaction provides a means to introduce alkenyl groups by coupling the aryl bromide with an alkene. nih.gov This reaction would allow for the synthesis of styrenyl-type derivatives of this compound, which are valuable intermediates in organic synthesis. The reaction typically employs a palladium catalyst and a base, and the stereoselectivity of the newly formed double bond is a key consideration. nih.gov

Below is a hypothetical data table illustrating the potential outcomes of these cross-coupling reactions on this compound, based on general knowledge of these reaction types.

This table is illustrative and represents potential reactions. Actual reaction conditions and outcomes would require experimental verification.

Advanced Spectroscopic and Computational Characterization in Research

Vibrational Spectroscopy Studies (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful tool for identifying functional groups and probing the molecular structure of a compound. mdpi.com For substituted anilines, these spectra reveal characteristic vibrations of the amino group, the aromatic ring, and the carbon-halogen bonds.

A complete analysis of the vibrational spectra of substituted anilines involves assigning the observed absorption bands in FT-IR and scattering peaks in FT-Raman to specific molecular motions, known as fundamental modes. nih.gov These assignments are often complex due to the coupling of various vibrational modes in molecules with low symmetry. nih.gov For a molecule like 2,4-Dibromo-3-methylaniline, key vibrational modes include:

N-H Vibrations: The amino (-NH₂) group typically shows asymmetric and symmetric stretching vibrations in the 3300-3550 cm⁻¹ region. researchgate.net

C-H Vibrations: Aromatic C-H stretching modes are generally observed above 3000 cm⁻¹. The methyl (-CH₃) group also has characteristic symmetric and asymmetric stretching and bending vibrations. researchgate.net

C-C Vibrations: Stretching vibrations within the benzene ring typically appear in the 1400-1600 cm⁻¹ range.

C-Br Vibrations: The carbon-bromine stretching modes are expected at lower wavenumbers, typically in the far-infrared region of the spectrum.

Potential Energy Distribution (PED) analysis is commonly used to provide a quantitative description of each normal mode, helping to make unambiguous assignments. nih.govbiointerfaceresearch.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| N-H Asymmetric Stretch | 3450 - 3250 | Stretching of the two N-H bonds out of phase. |

| N-H Symmetric Stretch | 3550 - 3330 | Stretching of the two N-H bonds in phase. researchgate.net |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the benzene ring. |

| CH₃ Asymmetric Stretch | ~2960 | Out-of-phase stretching of C-H bonds in the methyl group. |

| CH₃ Symmetric Stretch | ~2870 | In-phase stretching of C-H bonds in the methyl group. |

| C=C Ring Stretch | 1600 - 1400 | Stretching vibrations of the carbon-carbon bonds within the aromatic ring. |

| N-H Bending (Scissoring) | 1650 - 1580 | Bending motion of the H-N-H angle. |

| CH₃ Bending | 1470 - 1370 | Bending motions of the H-C-H angles in the methyl group. researchgate.net |

| C-N Stretch | 1340 - 1250 | Stretching of the bond between the ring carbon and the amino nitrogen. |

| C-Br Stretch | 700 - 500 | Stretching of the carbon-bromine bond. |

To achieve accurate vibrational assignments, experimental FT-IR and FT-Raman data are frequently correlated with theoretical predictions from quantum chemical calculations. nih.gov Density Functional Theory (DFT), particularly using the B3LYP functional with basis sets like 6-311++G(d,p), has proven effective for calculating the molecular geometry and vibrational frequencies of substituted anilines. nih.gov

The calculated harmonic vibrational frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity. Therefore, they are typically scaled using a suitable scaling factor to improve the agreement with experimental data. nih.gov The high degree of correlation between the scaled theoretical wavenumbers and the experimental spectral bands allows for a reliable and detailed assignment of the fundamental vibrational modes. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for confirming the molecular structure of organic compounds by providing information about the chemical environment of nuclei such as ¹H and ¹³C.

For polysubstituted aromatic compounds like this compound, confirming the precise positions of the substituents (regioselectivity) is crucial. While standard ¹H and ¹³C NMR provide initial data, advanced techniques are often required for unambiguous structural proof.

One-dimensional (1D) selective Nuclear Overhauser Effect (NOE) experiments are particularly powerful for this purpose. ipb.pt The NOE is a phenomenon where saturating a specific proton resonance with radiofrequency irradiation can lead to an intensity enhancement of signals from other protons that are spatially close (typically within 5 Å), regardless of through-bond connectivity. columbia.edu

In the case of this compound, irradiating the methyl (-CH₃) protons would be expected to produce an NOE enhancement for the aromatic proton at the C5 position if the structure is correct. This through-space correlation helps to definitively establish the relative positions of the methyl group and the remaining aromatic proton, thus confirming the substitution pattern.

Complementing experimental NMR data, theoretical calculations of NMR chemical shifts have become a standard tool for structural verification. The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for predicting isotropic chemical shifts. researchgate.net

This computational method, often employed with DFT (e.g., B3LYP level of theory), calculates the magnetic shielding tensors for each nucleus in the optimized molecular geometry. researchgate.netnih.gov The theoretical chemical shifts are then obtained by referencing these calculated shielding values to the shielding of a standard compound, such as Tetramethylsilane (TMS). A strong linear correlation between the experimentally observed chemical shifts and the GIAO-calculated values provides powerful evidence for the correctness of the assigned structure.

| Atom | Expected Experimental δ (ppm) (Illustrative) | GIAO Calculated δ (ppm) | Assignment Confirmation |

|---|---|---|---|

| Aromatic H (C5-H) | ~7.1 | Correlated Value | Confirmed by coupling constants and NOE. |

| Aromatic H (C6-H) | ~6.8 | Correlated Value | Confirmed by coupling constants. |

| -NH₂ | ~4.0 (broad) | Correlated Value | Broad signal, position solvent-dependent. |

| -CH₃ | ~2.3 | Correlated Value | Singlet, confirmed by NOE to C5-H. |

| Aromatic C1 (-NH₂) | ~145 | Correlated Value | Attachment of electron-donating group. |

| Aromatic C2 (-Br) | ~115 | Correlated Value | Attachment of halogen. |

| Aromatic C3 (-CH₃) | ~130 | Correlated Value | Attachment of alkyl group. |

| Aromatic C4 (-Br) | ~112 | Correlated Value | Attachment of halogen. |

| Aromatic C5 | ~132 | Correlated Value | Aromatic methine carbon. |

| Aromatic C6 | ~118 | Correlated Value | Aromatic methine carbon. |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's chromophores—the parts of the molecule that absorb light. uzh.ch

For this compound, the primary chromophore is the substituted benzene ring. The expected electronic transitions are primarily of two types:

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital (associated with the aromatic system) to an antibonding π* orbital. libretexts.org They are typically high-intensity absorptions.

n → π Transitions:* This type of transition involves promoting a non-bonding electron (n), such as one from the lone pair on the nitrogen atom of the amino group, to an antibonding π* orbital of the aromatic ring. libretexts.org These transitions are generally of lower intensity compared to π → π* transitions.

The presence of substituents on the benzene ring significantly influences the UV-Vis spectrum. The amino (-NH₂) and methyl (-CH₃) groups are auxochromes that typically cause a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity. The bromine atoms also contribute to this shift. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to simulate the electronic absorption spectra and help assign the observed absorption bands to specific electronic transitions. sharif.edu

| Transition Type | Orbitals Involved | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π | HOMO (π) → LUMO (π) | 200 - 300 nm | High |

| n → π | HOMO-n (n) → LUMO (π) | >300 nm | Low |

Experimental and Theoretical Electronic Absorption Studies

Theoretical calculations, typically employing density functional theory (DFT) and its time-dependent extension (TD-DFT), can predict these absorption spectra. For instance, a study on a different complex demonstrated the use of the B3LYP exchange-correlation functional to calculate the UV-Vis absorption spectra in a solvent, showing good agreement with experimental data sharif.edusharif.edu. Such a computational approach for this compound would involve optimizing its ground-state geometry and then calculating the energies and oscillator strengths of its electronic transitions. Comparing the theoretical spectrum with experimentally obtained data allows for a detailed assignment of the observed absorption bands to specific electronic transitions within the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) has become an invaluable tool for investigating the excited states of molecules. nih.gov This method can predict the energies of electronic excitations, which correspond to the peaks in an absorption spectrum. For a molecule like this compound, TD-DFT calculations would provide a detailed picture of the character of each excited state, identifying them as, for example, π-π* or n-π* transitions.

The accuracy of TD-DFT predictions is dependent on the choice of the functional and basis set. Studies have shown that comparing the results from different functionals and basis sets with experimental spectra is crucial for validating the computational model. For example, in the study of tripyridinium bis[tetrabromidoferrate(III)] bromide, the 6-311++G** basis set was found to improve the correlation between theoretical and experimental results, particularly in the visible region sharif.edusharif.edu. A similar approach for this compound would involve screening various functionals and basis sets to achieve the best possible agreement with experimental data, should it become available.

Below is a hypothetical data table illustrating the kind of results that would be generated from a TD-DFT study of this compound.

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Character |

| 4.50 | 275 | 0.08 | HOMO -> LUMO | π-π |

| 4.95 | 250 | 0.15 | HOMO-1 -> LUMO | π-π |

| 5.40 | 230 | 0.05 | HOMO -> LUMO+1 | n-π* |

Note: This table is illustrative and not based on experimental data for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

For this compound (C₇H₇Br₂N), the exact molecular weight can be calculated. The presence of two bromine atoms is significant, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This isotopic distribution will result in a characteristic pattern of peaks in the mass spectrum for the molecular ion and any bromine-containing fragments.

While a specific mass spectrum for this compound was not found in the surveyed literature, the NIST WebBook provides a mass spectrum for its isomer, 2,6-Dibromo-4-methylaniline, which has the same molecular formula and weight nist.gov. The fragmentation of anilines, particularly aromatic amines, often involves characteristic losses. Common fragmentation pathways for such compounds include the loss of a hydrogen atom, the methyl group, or bromine atoms. The fragmentation of the molecular ion (M+) would lead to various daughter ions.

The expected fragmentation patterns for an aromatic amine like this compound would likely involve:

α-cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom.

Loss of small molecules: Elimination of stable neutral molecules like HCN.

Halogen loss: Cleavage of the carbon-bromine bond, leading to the loss of a bromine radical.

A hypothetical table of major fragments for this compound is presented below.

| m/z | Proposed Fragment Ion | Possible Loss from Parent Ion |

| 263/265/267 | [C₇H₇Br₂N]⁺ | Molecular Ion (M⁺) |

| 184/186 | [C₇H₇BrN]⁺ | Loss of Br |

| 105 | [C₇H₆N]⁺ | Loss of 2Br and H |

| 91 | [C₆H₅N]⁺ | Loss of CH₃ and 2Br |

Note: This table is illustrative and based on general fragmentation patterns of similar compounds.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

No crystal structure data for this compound was found in the reviewed scientific literature. However, the crystal structure of its isomer, 2,6-Dibromo-4-methylaniline, has been determined by single-crystal X-ray diffraction iucr.orgnih.gov. This study provides a valuable example of the type of detailed structural information that can be obtained.

In the case of 2,6-Dibromo-4-methylaniline, the analysis revealed that the molecule crystallizes in the orthorhombic space group P2₁2₁2₁ researchgate.net. The key findings from the X-ray diffraction study of this isomer included:

Distortion of the C-C-C bond angles in the benzene ring from the ideal 120 degrees.

The presence of intramolecular N-H···Br hydrogen bonds.

The formation of intermolecular N-H···N hydrogen bonds, which link the molecules into chains.

A similar X-ray diffraction study on this compound would be expected to yield a comprehensive set of crystallographic data, as illustrated in the hypothetical table below.

| Parameter | Value |

| Chemical Formula | C₇H₇Br₂N |

| Crystal System | (e.g., Monoclinic) |

| Space Group | (e.g., P2₁/c) |

| a (Å) | (e.g., 8.5) |

| b (Å) | (e.g., 12.3) |

| c (Å) | (e.g., 9.1) |

| α (°) | 90 |

| β (°) | (e.g., 105.2) |

| γ (°) | 90 |

| Volume (ų) | (e.g., 950) |

| Z | 4 |

Note: This table is a hypothetical representation of crystallographic data.

Such data would allow for a detailed analysis of the molecular geometry and the packing of the molecules in the crystal lattice, providing crucial information about the solid-state properties of this compound.

Theoretical and Computational Chemistry Studies

Ab Initio and Semiempirical Calculations

Comparison of HF, B3LYP, and other Methods for Accuracy

In computational chemistry, the choice of method is crucial for obtaining accurate predictions of molecular properties. For a molecule like 2,4-Dibromo-3-methylaniline, a comparative study would typically involve several levels of theory.

Hartree-Fock (HF) Method: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient, it neglects electron correlation, which can lead to inaccuracies in predicting properties like bond lengths, vibrational frequencies, and electronic properties. For related halogenated anilines, HF calculations have been used as a baseline, but they are often less accurate than methods that include electron correlation.

Density Functional Theory (DFT): DFT methods, particularly those using hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , are often the preferred choice for balancing accuracy and computational cost. B3LYP incorporates a portion of the exact exchange from HF theory with exchange and correlation functionals, providing a more accurate description of electron correlation. For similar aromatic compounds, B3LYP has demonstrated high accuracy in predicting geometric parameters, vibrational spectra, and electronic properties like HOMO-LUMO energy gaps.

A comprehensive study on this compound would involve optimizing the molecular geometry and calculating various properties using both HF and B3LYP methods, likely with a basis set such as 6-311++G(d,p), to evaluate which method's predictions align better with any available experimental data.

Computational Cost and Efficiency in Large System Simulations

The computational cost of a simulation is a critical factor, especially for large molecular systems or high-throughput screening. The cost is primarily determined by the number of basis functions (N), which scales with the size of the molecule.

HF Method: The computational cost scales formally as N⁴. This makes it feasible for moderately sized molecules.

B3LYP (DFT) Method: The cost typically scales between N³ and N⁴, making it more efficient than more advanced correlated methods for larger systems.

Higher-Accuracy Methods: Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD) offer higher accuracy by treating electron correlation more rigorously, but their computational cost is significantly higher (N⁵ for MP2, N⁶ for CCSD(T)), limiting their application to smaller molecules.

For simulations involving this compound within larger systems, such as in a solvent continuum model or as part of a larger molecular assembly, DFT methods like B3LYP offer the best compromise between computational efficiency and accuracy.

Conceptual DFT Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of a molecule using various descriptors derived from changes in energy with respect to the number of electrons. These descriptors help predict how and where a molecule is likely to react.

Ionization Energy, Electron Affinity, Chemical Hardness, and Electrophilicity

These global reactivity descriptors are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Ionization Energy (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO . A lower ionization energy indicates a greater tendency to donate electrons.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO . A higher electron affinity suggests a greater capacity to accept electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2 . Harder molecules have a larger HOMO-LUMO gap and are less reactive.

Electrophilicity (ω): An index that quantifies the ability of a molecule to accept electrons. It is calculated using the chemical potential (μ ≈ -(I+A)/2) and hardness as ω = μ² / 2η .

Table 1: Conceptual DFT Reactivity Descriptors Note: The following table is a hypothetical representation, as specific calculated values for this compound were not found.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Energy (I) | I ≈ -EHOMO | Tendency to donate electrons |

| Electron Affinity (A) | A ≈ -ELUMO | Tendency to accept electrons |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to electronic change; reactivity |

| Electrophilicity (ω) | ω = μ² / 2η | Global electrophilic nature |

Nonlinear Optical (NLO) Properties Theoretical Evaluation

Molecules with significant NLO properties are of interest for applications in optoelectronics and photonics. Organic molecules, particularly those with electron donor and acceptor groups connected by a π-conjugated system, can exhibit large NLO responses.

Assessment of Hyperpolarizability and Optical Gaps

Hyperpolarizability (β): The first hyperpolarizability (β) is a measure of the second-order NLO response of a molecule. A large β value is a key indicator of NLO activity. It can be calculated computationally using methods like DFT and HF. For substituted anilines, the presence of both donor (e.g., -NH₂) and acceptor groups can enhance the hyperpolarizability. In this compound, the bromine atoms act as weak electron-withdrawing groups, which could lead to a modest NLO response.

Optical Gap: The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is related to the stability and optical properties of the molecule. A smaller energy gap generally correlates with higher polarizability and potentially a larger hyperpolarizability, as it indicates that the electronic system is more easily polarized by an external electric field.

Molecular Design for Enhanced NLO Response

To enhance the NLO response of a molecule based on the this compound scaffold, several design strategies could be employed:

Introduce Stronger Donor/Acceptor Groups: Replacing the methyl group with a stronger electron donor (e.g., -OCH₃) or introducing a strong electron acceptor (e.g., -NO₂) at a suitable position on the aromatic ring would increase the intramolecular charge transfer, a key factor for a high β value.

Extend the π-Conjugated System: Increasing the path length for electron delocalization between the donor and acceptor groups can significantly enhance the NLO response.

These modifications would aim to decrease the HOMO-LUMO gap and increase the molecule's dipole moment and polarizability, leading to a greater NLO effect.

Applications As a Synthetic Building Block and Research Intermediate

Precursor in Pharmaceutical Research and Drug Discovery

In the realm of pharmaceutical sciences, substituted anilines are crucial structural motifs. While 2,4-Dibromo-3-methylaniline is categorized as a useful intermediate for life science applications, its direct and specific roles in drug discovery are part of ongoing chemical exploration. sigmaaldrich.com

Synthesis of Novel Heterocyclic Scaffolds for Medicinal Chemistry

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of therapeutic agents. Brominated anilines can serve as precursors for creating diverse heterocyclic systems through various cyclization and coupling reactions. The bromine and amine functionalities on this compound make it a potential candidate for such transformations, although specific examples of its use to create novel medicinal scaffolds are not extensively detailed in publicly available research.

Intermediate in the Preparation of Bioactive Compounds

As a research chemical, this compound is available for use in the synthesis of a wide array of organic molecules. sigmaaldrich.com Its utility in the life sciences points toward its application as a starting material or intermediate in the multi-step preparation of compounds designed for biological evaluation. sigmaaldrich.com The specific bioactive compounds derived from this particular aniline (B41778) isomer are subjects of specialized chemical research.

Intermediate in Agrochemical Research

The development of new agrochemicals often relies on halogenated aromatic intermediates. These compounds are instrumental in building molecules that can function as herbicides, fungicides, or insecticides.

Synthesis of Agrochemical Derivatives

While related brominated anilines are known to be precursors in the agrochemical industry, the specific application of this compound in the synthesis of new crop protection agents is a specialized area of industrial research and development. Its structure provides a template that can be modified to produce a variety of potential agrochemical derivatives.

Applications in Material Science and Organic Semiconductors

The field of material science utilizes complex organic molecules for the development of new materials with unique electronic or photophysical properties. This compound is noted for its relevance in material science synthesis, where it can be used as a precursor to larger, more complex systems. sigmaaldrich.com

Precursor for Luminescent Materials

The synthesis of organic luminescent materials and organic semiconductors often involves the use of functionalized aromatic building blocks. The bromine atoms on this compound can facilitate cross-coupling reactions, a common strategy for building the conjugated systems required for these applications. While the compound is classified as an intermediate for material science, specific research detailing its direct use as a precursor for luminescent materials or organic semiconductors is not widely documented. sigmaaldrich.com

Monomer or Precursor in Polymer Synthesis

This compound holds potential as a monomer for the synthesis of specialized conductive polymers. While specific research focusing exclusively on the polymerization of this compound is not extensively documented, its structural similarity to other substituted anilines allows for well-founded postulations about its behavior in polymerization reactions. Substituted anilines are known to be valuable precursors for creating conductive polymers, where the nature and position of the substituents on the aromatic ring play a crucial role in determining the final properties of the polymer.

The synthesis of conductive polymers from aniline derivatives typically proceeds through oxidative polymerization. In this process, the aniline monomers are oxidized, leading to the formation of radical cations that then couple to form polymer chains. The presence of bromine and methyl groups on the aniline ring of this compound would significantly influence the electronic and steric environment of the monomer. These substituents are expected to affect key polymer properties such as conductivity, solubility, and thermal stability. For instance, the electron-withdrawing nature of the bromine atoms can impact the oxidation potential of the monomer and the electronic properties of the resulting polymer.

The table below outlines the anticipated effects of the substituents in this compound on the properties of the corresponding polymer, based on established principles of polymer chemistry.

| Substituent Group | Position | Anticipated Effect on Polymer Properties |

| Bromine (Br) | 2, 4 | May increase the polymer's thermal stability and flame retardancy. Can influence the electronic bandgap and conductivity. |

| Methyl (CH₃) | 3 | Can enhance the solubility of the polymer in organic solvents due to its steric bulk. May slightly modify the electronic properties. |